

Foreword: The Chroman-4-one Scaffold as a Privileged Structure

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Compound of Interest

Compound Name:	7-hydroxy-2,3-dihydro-4H-chromen-4-one
Cat. No.:	B3021526

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In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The chroman-4-one skeleton, a fusion of a benzene ring with a dihydropyranone ring, is a quintessential example of such a scaffold.^{[1][2][3][4]} This guide focuses on a key derivative, **7-hydroxy-2,3-dihydro-4H-chromen-4-one** (also known as 7-hydroxy-4-chromanone), a versatile intermediate and a core component of numerous molecules with significant therapeutic potential.^{[1][2]} Understanding its fundamental properties is crucial for researchers aiming to leverage this scaffold in novel drug development programs.

Core Physicochemical & Spectroscopic Profile

The foundational step in evaluating any compound for drug development is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Key Physicochemical Data

A summary of the essential physicochemical properties of **7-hydroxy-2,3-dihydro-4H-chromen-4-one** is presented below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.

Property	Value	Source
CAS Number	76240-27-2	[5]
Molecular Formula	C ₉ H ₈ O ₃	[5]
Molecular Weight	164.161 g/mol	[5]
Melting Point	149 °C	[5]
Boiling Point	372.37 °C (Predicted)	[5]
pKa	7.75 ± 0.20 (Predicted)	[5]
LogP	1.357	[5]
Solubility	Soluble in DMSO and other polar organic solvents.	[6]

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their splitting patterns revealing their substitution pattern. Two triplet signals corresponding to the adjacent methylene (CH₂) groups at C-2 and C-3 would be characteristic. A broad singlet for the phenolic hydroxyl (-OH) proton, which may be exchangeable with D₂O, would also be present.
 - ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) downfield (around 190-200 ppm), multiple signals in the aromatic region (110-160 ppm), and two signals in the aliphatic region for the C-2 and C-3 carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. [\[7\]](#) Key expected absorption bands include a broad peak around 3300 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp peak around 1680 cm⁻¹ for the C=O (ketone) stretch, and various peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of 164.16.^[5] Fragmentation patterns can provide further structural clues.

Synthesis and Chemical Reactivity

The utility of **7-hydroxy-2,3-dihydro-4H-chromen-4-one** as a building block is underpinned by its accessible synthesis and predictable reactivity.

Principal Synthetic Pathway: Cyclization of Resorcinol

A common and efficient method for synthesizing the title compound begins with the readily available starting material, resorcinol.^[1] The process involves two primary steps:

- Acylation: Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to form an intermediate, 2',4'-dihydroxy-3-chloropropiophenone.
- Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization. Treatment with an aqueous base like sodium hydroxide (NaOH) facilitates the formation of the heterocyclic ring, yielding **7-hydroxy-2,3-dihydro-4H-chromen-4-one**.^[1]

Synthesis of 7-hydroxy-4-chromanone from resorcinol.

Protocol: Laboratory-Scale Synthesis

Objective: To synthesize **7-hydroxy-2,3-dihydro-4H-chromen-4-one**.

Materials:

- Resorcinol
- 3-chloropropionic acid
- Trifluoromethanesulfonic acid
- 2 M Sodium hydroxide (NaOH) solution
- Appropriate organic solvents (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Acylation: In a round-bottom flask, dissolve resorcinol in a suitable solvent. Add 3-chloropropionic acid.
- Carefully add trifluoromethanesulfonic acid dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).
- Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product (2',4'-dihydroxy-3-chloropropiophenone) with an organic solvent.
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Cyclization: Dissolve the crude intermediate in a 2 M NaOH solution.
- Heat the mixture under reflux until the cyclization is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.
- Filter the solid, wash with cold water, and dry.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure **7-hydroxy-2,3-dihydro-4H-chromen-4-one**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 1.2.

Biological Significance and Structure-Activity Relationships (SAR)

While **7-hydroxy-2,3-dihydro-4H-chromen-4-one** itself is primarily an intermediate, its core structure is integral to a wide array of biologically active molecules. SAR studies on its derivatives provide a roadmap for designing potent and selective therapeutic agents.

The chroman-4-one scaffold has been associated with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Key Therapeutic Areas and SAR Insights

Therapeutic Area	Structure-Activity Relationship (SAR) Insights	Key References
Antibacterial	<p>The 7-OH group is a key feature. The addition of a 5-OH group significantly enhances activity against MRSA.</p> <p>Increased lipophilicity generally improves bacterial membrane penetration and potency.</p>	[8]
Antioxidant	<p>Derivatives, particularly those with alkyl amide side chains, exhibit potent inhibition of lipid peroxidation, in some cases exceeding the activity of the standard antioxidant Trolox.</p>	[9]
Antidiabetic	<p>In benzylidene-4-chromanone derivatives, the presence of the 7-OH group on the chromanone ring increases α-glucosidase inhibitory activity.</p>	[10]
Anticancer	<p>Linking the 7-OH position to other pharmacophores, such as 1,2,4-triazole moieties, has produced derivatives with potent cytotoxic activity against human cancer cell lines.</p>	[11]

Neuroprotection

The chroman-4-one scaffold serves as a template for developing selective inhibitors of SIRT2, a target in neurodegenerative disorders like Parkinson's and Alzheimer's disease. [\[12\]](#)

The consistent importance of the 7-hydroxy group highlights its role as a critical hydrogen bond donor/acceptor, essential for interacting with biological targets. Modifications at this position, or at C-2, C-3, and C-5, allow for the fine-tuning of a compound's pharmacological profile.[\[2\]](#)[\[8\]](#) [\[12\]](#)

Key structural relationships for biological activity.

Metabolic Considerations

Direct metabolic studies on **7-hydroxy-2,3-dihydro-4H-chromen-4-one** are not extensively documented in public literature. However, based on its structure—containing a phenolic hydroxyl group and a ketone—its metabolic fate can be predicted. Phenolic compounds typically undergo both Phase I and Phase II metabolism.

- Phase I Metabolism: This may involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, potentially adding further hydroxyl groups to the aromatic ring.
- Phase II Metabolism: The 7-hydroxy group is a prime site for conjugation reactions. Glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) are highly probable pathways, which would increase the compound's water solubility and facilitate its excretion.

The metabolism of related, more complex natural products demonstrates that such transformations can dramatically alter biological activity, sometimes converting a precursor into a more potent active metabolite.[\[13\]](#)[\[14\]](#)[\[15\]](#) Therefore, any derivative designed from this scaffold must be evaluated for its metabolic stability and the pharmacological profile of its metabolites.

Conclusion and Future Outlook

7-hydroxy-2,3-dihydro-4H-chromen-4-one is more than a simple chemical. It represents a foundational building block rooted in a privileged scaffold, offering vast potential for drug discovery. Its straightforward synthesis, well-defined chemical properties, and the established biological relevance of its derivatives make it an attractive starting point for developing novel therapeutics.

Future research should focus on expanding the library of derivatives through strategic modifications at the C-2, C-3, and C-5 positions, while leveraging the crucial 7-hydroxy group as an anchor for target engagement or as a site for prodrug strategies. A deeper investigation into its metabolic pathways and those of its derivatives will be essential for translating promising *in vitro* activity into *in vivo* efficacy and safety.

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